molecular formula C17H17FN2O3S B6127175 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B6127175
M. Wt: 348.4 g/mol
InChI Key: XDCSMQAPQYCQCY-UHFFFAOYSA-N
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Description

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a fluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group enhances binding affinity and selectivity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can be compared with other thiazole derivatives, such as:

The unique combination of the fluorophenyl group, thiazole ring, and piperidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-4-2-1-3-13(14)16-19-12(10-24-16)9-15(21)20-7-5-11(6-8-20)17(22)23/h1-4,10-11H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSMQAPQYCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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